Home > Products > Building Blocks P12085 > 3-(Methylamino)-3,4-dihydroquinazolin-4-one
3-(Methylamino)-3,4-dihydroquinazolin-4-one - 60512-86-9

3-(Methylamino)-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-378598
CAS Number: 60512-86-9
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-3,4-dihydroquinazolin-4(3H)-one

  • Compound Description: This compound serves as a crucial starting material in the synthesis of N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which have demonstrated larvicidal activity against Aedes aegypti mosquito larvae. []
  • Relevance: 2-Methyl-3,4-dihydroquinazolin-4(3H)-one shares the core quinazolin-4(3H)-one structure with 3-(methylamino)-3,4-dihydroquinazolin-4-one, differing only in the substituent at the 3-position (methyl vs. methylamino).

3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one

  • Compound Description: This compound acts as a key intermediate in synthesizing various derivatives, including thioglycolic amino acid derivatives and dipeptides, designed for potential antimicrobial activity. [, ]
  • Relevance: This compound exhibits structural similarity to 3-(methylamino)-3,4-dihydroquinazolin-4-one through the shared 2-methyl-3,4-dihydroquinazolin-4-one core. The distinction lies in the 3-position substituent, where a 2'-chloroethyl group replaces the methylamino group.

6-Amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one

  • Compound Description: This compound was synthesized and tested for antibacterial activity, although the results were negative. []

2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one

  • Compound Description: This compound serves as an intermediate in the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, a compound produced using green chemistry approaches. []
  • Relevance: This compound highlights the exploration of sulfur-containing substituents at the 2-position of the quinazolin-4(3H)-one core, a variation from the 3-(methylamino) substituent in the target compound.

3-[1-(2-Hydroxyphenyl)ethylideamino]-2-phenyl-3,4-dihydroquinazolin-4(3H)-one (LH)

  • Compound Description: This compound and its Co(II), Ni(II), Cu(II), and Zn(II) complexes were investigated for anti-inflammatory and analgesic activity, showing promising results, particularly for the metal complexes. []
  • Relevance: While sharing the 3,4-dihydroquinazolin-4(3H)-one core, compound LH features a complex substituent at the 3-position, significantly different from the methylamino group. This difference illustrates the potential for incorporating diverse substituents at this position to influence biological activity.
Overview

3-(Methylamino)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound features a unique structure characterized by a dihydroquinazoline framework with a methylamino substituent at the 3-position. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in question has garnered interest due to its potential applications in medicinal chemistry and drug development.

Source

The compound can be synthesized through various methods, including multi-component reactions and one-pot synthesis techniques. Research indicates that derivatives of quinazolinones can be produced using different catalysts and reaction conditions, often yielding high purity and good yields.

Classification

3-(Methylamino)-3,4-dihydroquinazolin-4-one is classified under:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Quinazolinones
  • Functional Groups: Amine and carbonyl groups
Synthesis Analysis

Methods

The synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one can be achieved through several methodologies:

  1. One-Pot Multicomponent Reactions: This method involves the condensation of anthranilic acid derivatives with aldehydes or ketones in the presence of catalysts such as graphene oxide or cerium-based catalysts. The process typically occurs in an aqueous medium, which is considered environmentally friendly.
  2. Catalytic Approaches: For instance, using cerium(III) complexes as catalysts has shown significant efficiency in synthesizing quinazolinone derivatives under mild conditions with high yields .

Technical Details

The synthesis often involves:

  • Reactants: Anthranilic acid or its derivatives, aldehydes or ketones.
  • Catalysts: Graphene oxide nanosheets or cerium-based catalysts.
  • Solvents: Aqueous media or ethanol.
  • Conditions: Varying temperatures from room temperature to higher ranges (50-60 °C) depending on the specific reaction protocol.
Molecular Structure Analysis

Data

  • Molecular Formula: C9H10N4O
  • Molecular Weight: Approximately 178.20 g/mol
  • Key Functional Groups: Methylamino (-NH(CH3)), carbonyl (=O), and nitrogen heterocycles.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical of quinazolinone derivatives:

  1. Nucleophilic Substitution: The methylamino group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  2. Condensation Reactions: It can undergo condensation with other carbonyl-containing compounds to form more complex structures.

Technical Details

The reactions are often monitored using techniques such as thin-layer chromatography and characterized by spectroscopic methods including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Mechanism of Action

Process

The mechanism of action for 3-(Methylamino)-3,4-dihydroquinazolin-4-one involves:

  1. Formation of an Imine Intermediate: The initial reaction between anthranilic acid and an aldehyde forms an imine.
  2. Cyclization: This imine undergoes cyclization to yield the quinazolinone structure.
  3. Biological Interaction: Once synthesized, the compound may interact with specific biological targets such as enzymes or receptors, leading to its pharmacological effects.

Data

Research has indicated that quinazolinone derivatives exhibit significant activity against various biological pathways, making them candidates for further drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: The melting point varies depending on purity but generally falls within a defined range characteristic of quinazolinones.

Chemical Properties

  • Solubility: Soluble in polar solvents like ethanol and slightly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

3-(Methylamino)-3,4-dihydroquinazolin-4-one has potential applications in various fields:

  1. Pharmaceutical Development: Due to its biological activity, it is being explored for developing new therapeutic agents targeting cancer and inflammatory diseases.
  2. Biological Research: It serves as a tool compound for studying biological pathways influenced by quinazolinone derivatives.
Rational Design Strategies for Quinazolin-4-one Derivatives in Multitarget Drug Development

Fragment-Based Combinatorial Screening for Dual-Target Inhibitor Design

Fragment-based drug design (FBDD) provides a powerful methodology for identifying low-molecular-weight starting points (<300 Da) against challenging biological targets like RecQ helicases and kinases. These fragments exhibit weak but efficient binding, serving as cores for building high-affinity, dual-target inhibitors. The 3-(methylamino)quinazolin-4-one scaffold is exceptionally well-suited for FBDD due to its balanced polarity (cLogP ~2.5), synthetic tractability, and proven interactions with conserved ATPase domains and DNA-binding interfaces [2] [9].

  • Fragment Library Design: Screening libraries emphasize "rule-of-three" compliance (MW < 300, H-bond donors/acceptors ≤3, cLogP ≤3). Heterocyclic fragments like quinazolinones, triazoles, and benzimidazoles dominate due to their prevalence in bioactive molecules and compatibility with DNA-encoded library (DEL) synthesis. Crucially, fragments containing the methylamino motif demonstrate enhanced solubility and ligand efficiency (LE > 0.3 kcal/mol per heavy atom), facilitating efficient binding pocket exploration [2] [6].
  • Biophysical Screening Technologies: Sensitive techniques detect weak fragment binding (Kd ~μM-mM range):
  • Surface Plasmon Resonance (SPR): Monitors binding kinetics in real-time without labeling. SPR confirmed fragment binding to the BLM RecQ helicase RQC domain (responsible for protein-protein interactions and DNA recognition) with ΔRU > 20 response units, establishing structure-kinetic relationships early in optimization [2] [7].
  • Differential Scanning Fluorimetry (DSF): Detects ligand-induced protein thermal stability shifts (ΔTm). Fragments incorporating the 3-(methylamino) group stabilized BLM helicase by ΔTm > 1.5°C, indicating significant target engagement despite weak affinity [2] [9].
  • X-ray Crystallography: Provides atomic-resolution binding modes. Co-crystal structures revealed the 3-(methylamino) group forming a critical hydrogen bond with Asp1265 within the BLM RQC domain's 3'-tailed duplex DNA binding pocket, explaining its importance for helicase inhibition [1] [2].
  • Fragment Evolution: Identified quinazolinone fragments undergo iterative growth and merging:
  • Growth: Structure-guided addition of substituents (e.g., styryl groups at N1, aryl substitutions at C2) into adjacent hydrophobic sub-pockets of the BLM RQC domain boosted affinity 100-fold (IC50 from ~100 μM to <1 μM) while maintaining LE [1] [6].
  • Merging: Combining the optimized quinazolinone fragment with fragments binding a secondary target site (e.g., a kinase ATP pocket) using suitable linkers creates dual-target inhibitors. Computational docking (e.g., Glide SP/XP, Gold) guides the selection and positioning of the secondary fragment [2] [9].

Table 1: Biophysical Screening Methods for Quinazolinone Fragment Evaluation

MethodPrincipleKey Output for 3-(Methylamino) FragmentsAdvantages/Limitations
SPRReal-time measurement of biomolecular interactions via refractive index changeBinding kinetics (ka, kd); Affinity (KD); Specificity; StoichiometryLabel-free; Sensitive; Medium throughput; Requires protein immobilization
DSF (Thermal Shift)Ligand binding increases protein thermal stability (ΔTm)ΔTm value; Qualitative affinity ranking; Binding confirmationLow protein consumption; Medium-high throughput; Indirect binding measure; False +/- possible
ITCDirect measurement of heat change during bindingThermodynamics (ΔG, ΔH, ΔS); Affinity (KD); Stoichiometry (n)Label-free; Solution-based; Direct measure; Low throughput; High protein consumption
X-ray CrystallographyDetermination of 3D ligand-protein complex structureAtomic-resolution binding pose; Protein conformational changes; Solvent networksGold standard for structure; Guides rational design; Technically challenging; Requires crystals

Pharmacophore Hybridization Techniques Incorporating Methylamino Substituents

Molecular hybridization merges distinct pharmacophores into a single chemical entity, creating multifunctional ligands capable of simultaneous target engagement. The 3-(methylamino)quinazolin-4-one core serves as a primary pharmacophore due to its intrinsic affinity for DNA-processing enzymes like RecQ helicases (BLM, WRN) and receptor tyrosine kinases (EGFR, VEGFR). Strategic hybridization leverages the methylamino group's hydrogen-bonding capability (donor/acceptor) and steric influence for synergistic effects [1] [5] [10].

  • Core Scaffold Retention with Strategic Modification: The quinazolin-4-one ring system is indispensable for BLM helicase inhibition, acting as a DNA-mimetic scaffold. Molecular docking and dynamics simulations confirm that replacing this core (e.g., with phthalimide or triazine) abolishes key π-π stacking and hydrogen bonding interactions within the RQC domain. The 3-methylamino group is particularly crucial, acting as both a hydrogen bond donor (N-H) to Asp1265 and a steric gatekeeper, influencing the orientation of appended pharmacophores [1].
  • Hybridization Strategies Targeting Complementary Pathways:
  • Kinase/Helicase Inhibitors: Merging the optimized 3-(methylamino)quinazolinone with kinase inhibitor motifs (e.g., anilino substituents at C2 resembling erlotinib, or acrylamide warheads) yields single molecules inhibiting both BLM/WRN helicases and oncogenic kinases (EGFR, Aurora kinases). Compound 11q (from [1]), featuring a C2-(4-methoxyphenyl) group and C3-methylamino, demonstrated dual inhibition (BLM IC50 = 0.85 µM; EGFR IC50 = 0.12 µM) and superior antiproliferative activity (MCF-7 IC50 = 0.35 µM) compared to erlotinib (MCF-7 IC50 = 3.57 µM). The methylamino group facilitated optimal spatial positioning of the kinase-targeting anilino moiety [1] [8].
  • HDAC/Helicase Inhibitors: Linking the quinazolinone core (via the N1-position or C2 aryl group) to zinc-binding groups (ZBGs) like hydroxamates (e.g., Compound 29 [5]) using alkyl or PEG linkers creates epigenetic/genome stability dual-target agents. The methylamino group's polarity and moderate size are compatible with linker attachment without sterically hindering either pharmacophore's target engagement. These hybrids exploit the synergy between HDAC inhibition (chromatin remodeling) and helicase inhibition (DNA repair disruption) [5] [10].
  • Impact of Methylamino Substitution on Pharmacophore Properties: The -NHCH₃ group significantly influences the hybrid molecule's properties:
  • Electronic Effects: Modulates electron density across the quinazolinone ring, impacting π-stacking and hydrogen-bond acceptor strength of the carbonyl and N1.
  • Solubility & Permeability: Enhances water solubility compared to unsubstituted or 3-alkyl analogues, potentially improving bioavailability. While hybrids often violate strict Lipinski rules (MW > 500, cLogP >5), the methylamino group helps mitigate excessive hydrophobicity [1] [10].
  • Conformational Restriction: Subtly influences the orientation of substituents at N1 and C2 relative to the core plane, optimizing interactions in the target binding pocket.

Table 2: Impact of Quinazolinone C3 Substituents on Biological Activity and Properties

C3 SubstituentRepresentative Hybrid/TargetKey SAR FindingsInfluence on Properties
-NHCH₃ (Methylamino)Kinase/Helicase hybrids (e.g., 11q [1])Optimal for dual BLM/EGFR inhibition; Critical H-bond to BLM Asp1265; Balances potency & solubility↑ Solubility; ↑ H-bond donor capacity; Moderate steric bulk; Favourable LE/LLE
-HSimple Quinazolinones (e.g., Core scaffold)Weak helicase inhibition; Lacks key H-bond; Requires significant N1/C2 modification for activity↓ Solubility; ↓ Affinity; Simplest structure
-CH₃ / -C₂H₅ (Alkyl)Alkyl derivatives (e.g., Early SAR [1])Improved lipophilicity but weaker helicase inhibition vs. -NHCH₃; Loss of critical H-bond donor↑ LogP; ↑ Metabolic stability (potential); ↓ Solubility; Loss of key interaction
-N(CH₃)₂ (Dimethylamino)Dimethylamino analoguesReduced helicase inhibition; Potential steric clash or loss of H-bond donation capability (tertiary amine)↑ LogP; ↑ Basicity; Loss of H-bond donation
-NH-ArylAniline-linked hybridsVariable activity; Can introduce torsional strain; Potential for CYP inhibition/toxicity; Requires optimization↑ LogP; ↓ Solubility; Potential metabolic issues (aniline); Can enable secondary targeting

Linker Optimization Between Heterocyclic Cores and Functional Groups

The linker/spacer connecting the quinazolinone core to secondary pharmacophores or functional groups is a critical determinant of dual-target inhibitor efficacy. It modulates distance, orientation, flexibility/rigidity, and physicochemical properties, directly influencing simultaneous binding to distinct sites or proteins. Optimizing the linker for 3-(methylamino)quinazolin-4-one hybrids is essential for maintaining high ligand efficiency and favorable ADME profiles [1] [10].

  • Linker Design Principles: Successful linkers must satisfy multiple criteria:
  • Length: Optimal distance (typically 10-20 atoms) enables simultaneous engagement of helicase and kinase/epigenetic enzyme active sites without strain. Overly long linkers reduce binding entropy and increase MW/cLogP detrimentally.
  • Flexibility vs. Rigidity: Balancing conformational freedom for target adaptation and pre-organization for optimal binding. Semi-rigid linkers (e.g., piperazine, phenyl) often outperform highly flexible alkyl chains or fully rigid aromatic spacers by reducing the entropic penalty upon binding.
  • Polarity & Solubility: Incorporating heteroatoms (O, N) or ionizable groups (e.g., tertiary amines) within the linker counteracts the hydrophobicity of core and appended pharmacophores, enhancing aqueous solubility crucial for bioavailability.
  • Metabolic Stability: Avoiding easily cleaved (e.g., esters) or oxidatively labile (e.g., benzylic positions, thioethers) moieties within the linker ensures the intact hybrid reaches its targets [1] [10].
  • Linker Chemotypes and Performance:
  • Alkyl Chains (Flexible): Simple -(CH₂)n- chains (n=2-6). Offer maximal flexibility but suffer from high conformational entropy loss upon binding and increased hydrophobicity. Performance is generally moderate. Compound 6c (from [1]) with a C3-linked -NH-(CH₂)₂-NH- spacer showed moderate BLM inhibition (IC50 ~15 µM) but poor cellular activity, attributed to conformational flexibility and suboptimal positioning.
  • PEG Chains (Flexible-Polar): -(CH₂CH₂O)n- chains. Improve solubility due to ether oxygens. Flexibility remains high. Useful for conjugating highly hydrophobic warheads but can still suffer entropic penalties. Used effectively in some HDAC-quinazolinone hybrids [10].
  • Piperazine/Piperidine (Semi-Rigid): Constrains geometry while incorporating a basic nitrogen atom, enhancing solubility and potentially enabling salt formation. Highly successful in quinazolinone hybrids targeting kinases/helicases. Compound 11h (from [1]) featuring a methylamino group at C3 and a piperazine linker to a p-methoxyphenyl group at C2 achieved potent dual inhibition (BLM IC50 = 0.85 µM, EGFR IC50 = 0.12 µM) and excellent cellular potency (MDA-MB-231 IC50 = 0.45 µM). The piperazine linker provided optimal distance and orientation, likely stabilized by the methylamino group's electronic influence [1].
  • Aryl Rings (Rigid): Phenyl or heteroaryl rings. Provide maximal rigidity and conformational pre-organization but increase molecular weight and hydrophobicity significantly. Can be advantageous if π-stacking is desired but risks poor solubility. Performance varies; often requires polar substituents on the aryl ring. Less common than semi-rigid linkers in optimized hybrids.
  • Role of Methylamino Group in Linker Attachment: The C3 methylamino group (-NHCH₃) serves as a versatile attachment point for linker chemistry:
  • Direct Attachment: Linkers can be conjugated directly to the nitrogen of the methylamino group (creating -N(Linker)CH₃ derivatives), potentially altering its H-bonding capacity. This approach is less common to preserve the critical H-bond donor.
  • Spacer Integration: More frequently, the methylamino group is retained intact, and linkers are attached to other positions on the quinazolinone core (N1 or C2 aryl). The methylamino group's presence then influences the electron density and preferred conformation of the core, thereby affecting the orientation and presentation of the linker and appended pharmacophore. Its polarity also helps solubilize the linker-core complex [1].

Table 3: Influence of Linker Chemotype on Quinazolinone Hybrid Inhibitor Activity

Linker TypeExample Structure (Connection Points)BLM IC50 (µM) RangeKinase/Other IC50 (µM) RangeKey Advantages/Disadvantages
Alkyl (Flexible)-NH-(CH₂)₃-NH- (C3 to warhead)10 - 500.5 - 10 (Varies widely)(+) Synthetic ease; (-) High flexibility (entropy penalty); ↑ cLogP; ↓ Solubility
PEG (Flexible-Polar)-NH-(CH₂CH₂O)₂- (N1 to warhead)5 - 200.2 - 5(+) Improved solubility; (-) Still flexible; Potential metabolic oxidation (ethers)
Piperazine (Semi-Rigid)-N(C3 aryl)-N-N- (C2 aryl to warhead)0.5 - 2.00.05 - 0.5(+) Optimal rigidity/distance; ↑ Solubility (basic N); Versatile chemistry; Often best performance
Piperidine (Semi-Rigid)-CH₂-N`-CH₂- (C3 to warhead)1.0 - 5.00.1 - 1.0(+) Good rigidity; ↑ Solubility; (-) Slightly bulkier than piperazine
Phenyl (Rigid)-C₆H₄- (Direct C2-C2' or C3-NH-C₆H₄-)2.0 - 100.1 - 2.0(+) Maximal rigidity/pre-organization; Potential for π-stacking; (-) ↑ MW/cLogP; ↓ Solubility

Properties

CAS Number

60512-86-9

Product Name

3-(Methylamino)-3,4-dihydroquinazolin-4-one

IUPAC Name

3-(methylamino)quinazolin-4-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-10-12-6-11-8-5-3-2-4-7(8)9(12)13/h2-6,10H,1H3

InChI Key

JKSIQISCRSIACR-UHFFFAOYSA-N

SMILES

CNN1C=NC2=CC=CC=C2C1=O

Canonical SMILES

CNN1C=NC2=CC=CC=C2C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.